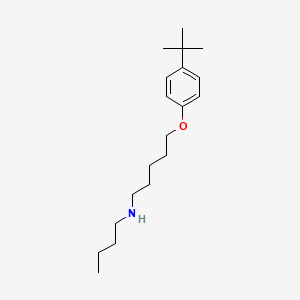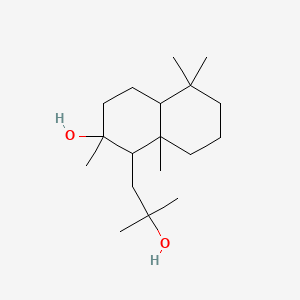![molecular formula C17H24N2O3S B5151057 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a piperidinone derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to decrease the levels of glutamate, a neurotransmitter that can cause excitotoxicity in the brain. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, which can lead to an increase in acetylcholine levels.
Biochemical and Physiological Effects
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have various biochemical and physiological effects. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to the development of neurological disorders. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
实验室实验的优点和局限性
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. One potential direction is the development of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the effects of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone in human subjects.
Conclusion
In conclusion, 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has shown promise in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully understand the potential therapeutic applications of 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone and to develop more effective derivatives.
合成方法
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 3-methylpiperidine, followed by the reaction with sodium bisulfite to form the sulfonate intermediate. The sulfonate intermediate is then reacted with sodium hydroxide and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone. Another method involves the reaction of 4-nitroacetophenone with 3-methylpiperidine, followed by reduction with sodium dithionite to form the amine intermediate. The amine intermediate is then reacted with sodium bisulfite and acetic anhydride to form 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone.
科学研究应用
1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has been shown to have neuroprotective effects and can inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. 1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone has also been shown to have anticonvulsant effects and can reduce the frequency and severity of seizures in animal models of epilepsy.
属性
IUPAC Name |
1-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-14-5-4-11-18(13-14)23(21,22)16-9-7-15(8-10-16)19-12-3-2-6-17(19)20/h7-10,14H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKQWHKBAQZZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)


![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![3-(2-furyl)-11-(3-nitrophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5151082.png)